molecular formula C27H35NO4 B1209758 16-Methylcyprenorphine CAS No. 40994-80-7

16-Methylcyprenorphine

Cat. No.: B1209758
CAS No.: 40994-80-7
M. Wt: 437.6 g/mol
InChI Key: OLGMWOCLNFPRTD-APGXKVJJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Methylcyprenorphine (also referred to as M8008 or RX8008M) is a competitive opioid receptor antagonist with notable selectivity for μ- (mu) and δ- (delta) opioid receptors over κ- (kappa) receptors . Developed as a pharmacological tool for receptor characterization, it has been instrumental in distinguishing between μ- and κ-receptor-mediated effects in studies involving opioid agonists and partial agonists. Its chemical structure, a derivative of cyprenorphine, incorporates a methyl group at the 16-position, which enhances its receptor selectivity profile . This compound exhibits high affinity for μ-receptors (pKB ≈ 8.67) and lower affinity for κ-receptors (pKB ≈ 7.06), as demonstrated in guinea-pig ileum preparations . This selectivity has made it a critical agent in elucidating the functional roles of opioid receptor subtypes.

Properties

CAS No.

40994-80-7

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

(1R,2S,4S,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-4-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

InChI

InChI=1S/C27H35NO4/c1-15-12-26-21-17-7-8-18(29)22(21)32-23(26)27(31-4)10-9-25(26,13-19(27)24(2,3)30)20(11-17)28(15)14-16-5-6-16/h7-10,15-16,19-20,23,29-30H,5-6,11-14H2,1-4H3/t15-,19+,20?,23+,25+,26-,27+/m0/s1

InChI Key

OLGMWOCLNFPRTD-APGXKVJJSA-N

SMILES

CC1CC23C4C5(C=CC2(CC5C(C)(C)O)C(N1CC6CC6)CC7=C3C(=C(C=C7)O)O4)OC

Isomeric SMILES

C[C@H]1C[C@]23[C@@H]4[C@]5(C=C[C@@]2(C[C@@H]5C(C)(C)O)C(N1CC6CC6)CC7=C3C(=C(C=C7)O)O4)OC

Canonical SMILES

CC1CC23C4C5(C=CC2(CC5C(C)(C)O)C(N1CC6CC6)CC7=C3C(=C(C=C7)O)O4)OC

Synonyms

16-methylcyprenorphine
RX 8008M
RX-8008-M

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 16-methylcyprenorphine is best contextualized by comparing it to other opioid ligands, including agonists, antagonists, and partial agonists. Below is a detailed analysis of its properties relative to key compounds:

Selectivity Against κ-Receptor Antagonists

  • Nor-Binaltorphimine: A κ-selective antagonist with negligible affinity for μ- and δ-receptors. In contrast, this compound exhibits 40-fold higher affinity for μ/δ-receptors over κ-receptors . Key Data:
  • Ke value of this compound against dynorphin A (κ-agonist): Aligns with κ-agonist U69,593 (Ke ≈ 3.2 nM) but diverges from μ-agonist DAMGO (Ke ≈ 32 nM) .
  • Nor-binaltorphimine’s Ke against dynorphin A: ~1.5 nM, confirming κ-receptor dominance .

Antagonist Potency in Agonist Studies

  • U50,488H: A κ-agonist producing biphasic concentration-effect curves. This compound selectively antagonizes the high-potency phase of U50,488H (Ke ≈ 10 nM), while the low-potency phase remains non-opioid .
  • Ethylketocyclazocine (EKC): A mixed κ/μ-agonist with 15-fold higher κ-receptor affinity than U50,488H. This compound shifts EKC’s dose-response curves with a pKB of 7.06, confirming its weaker κ-receptor antagonism compared to μ-receptor effects (pKB = 8.67 against DAGOL, a μ-agonist) .

Interaction with Partial Agonists

  • Fl-Chlornaltrexamine (f-CNA): A partial κ-agonist. In the presence of this compound, f-CNA’s monophasic curve becomes biphasic, revealing κ-receptor-mediated effects (60% efficacy relative to EKC) and residual μ-receptor activity. This highlights this compound’s utility in dissecting mixed receptor agonism .

Comparison with Non-Selective Antagonists

  • Naloxone: A non-selective opioid antagonist. This compound’s μ-receptor affinity (pKB = 8.67) surpasses naloxone’s (pKB ≈ 7.4–7.8), while its κ-receptor affinity (pKB = 7.06) is comparable .

Data Tables

Table 1: Receptor Affinity and Antagonist Potency of this compound

Compound Receptor Type pKB/Ke Value Selectivity Ratio (μ/κ) Reference
This compound μ 8.67 ± 0.08 40:1
This compound κ 7.06 ± 0.07
Nor-Binaltorphimine κ Ke = 1.5 nM κ-selective

Table 2: Functional Antagonism in Agonist Studies

Agonist Receptor Target This compound Effect Key Finding Reference
U50,488H κ Blocks high-potency phase (Ke ≈ 10 nM) Biphasic curve resolution
EKC κ/μ pKB = 7.06 (κ) vs. 8.67 (μ) Higher μ-receptor potency
f-CNA κ/μ Unmasks κ-mediated partial agonism (60% efficacy) Dual receptor interaction

Research Findings and Implications

Receptor Selectivity: this compound’s μ/δ-over-κ selectivity makes it superior to naloxone for isolating μ-receptor effects in complex systems .

Mechanistic Insights: Its antagonism of U50,488H’s high-potency phase confirms κ-receptor involvement in specific agonist responses, while residual non-opioid effects suggest additional pathways .

Tool Compound Utility : By resolving biphasic agonist curves (e.g., f-CNA), it enables precise estimation of agonist dissociation constants (pKA) without desensitization artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.